N,N-dimethyl-1-methylsulfinylethenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1-methylsulfinylethenamine is a chemical compound with the molecular formula C5H11NOS This compound is characterized by the presence of a dimethylamino group and a methylsulfinyl group attached to an ethenamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-methylsulfinylethenamine typically involves the reaction of dimethylamine with a suitable sulfoxide precursor under controlled conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as the sulfoxide source. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-1-methylsulfinylethenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amines and related compounds.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1-methylsulfinylethenamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1-methylsulfinylethenamine involves its interaction with specific molecular targets and pathways. The compound’s sulfoxide group can participate in redox reactions, influencing cellular processes. Additionally, the dimethylamino group can interact with various receptors and enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-2-(methylsulfonyl)ethanamine
- N,N-Dimethyl-1-(methylthio)ethenamine
- N,N-Dimethyl-1-(methylsulfinyl)propane
Uniqueness
N,N-dimethyl-1-methylsulfinylethenamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its sulfoxide group provides unique redox properties, while the dimethylamino group offers versatility in chemical modifications.
Eigenschaften
CAS-Nummer |
106241-04-7 |
---|---|
Molekularformel |
C5H11NOS |
Molekulargewicht |
133.209 |
IUPAC-Name |
N,N-dimethyl-1-methylsulfinylethenamine |
InChI |
InChI=1S/C5H11NOS/c1-5(6(2)3)8(4)7/h1H2,2-4H3 |
InChI-Schlüssel |
MITKLGDIAOOSHP-UHFFFAOYSA-N |
SMILES |
CN(C)C(=C)S(=O)C |
Synonyme |
Ethenamine, N,N-dimethyl-2-(methylsulfinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.